Benzene, [(1-chlorobutyl)thio]-
Description
"Benzene, [(1-chlorobutyl)thio]-" is a halogenated aromatic compound featuring a benzene ring substituted with a thioether group containing a 1-chlorobutyl chain. Thioether-substituted benzenes are commonly used in organic synthesis, pharmaceuticals, and materials science due to their sulfur-based reactivity and stability .
Properties
CAS No. |
72653-47-5 |
|---|---|
Molecular Formula |
C10H13ClS |
Molecular Weight |
200.73 g/mol |
IUPAC Name |
1-chlorobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
KUUVSQYJRCXQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chlorobutyl)thio]- typically involves the reaction of benzene with 1-chlorobutylthiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzene ring. This reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(1-chlorobutyl)thio]- may involve large-scale reactors where benzene and 1-chlorobutylthiol are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Benzene, [(1-chlorobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobutylthio group to a butylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butylthio derivatives.
Substitution: A wide range of substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(1-chlorobutyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, [(1-chlorobutyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Structural Analogues with Thioether Substituents
Benzene, 1-chloro-4-[(chloromethyl)thio]- (CAS 7205-90-5)
- Structure : Chlorine at the para position, with a chloromethylthio group.
- Boiling Point : 401.70 K at 1.60 kPa .
- Key Difference : The shorter chloromethyl chain reduces steric effects compared to the 1-chlorobutyl group, leading to lower boiling points.
Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5)
- Structure : Bromine at the ortho position, with a methylthio group.
- Boiling Point : 448.50 K at 1.80 kPa .
- Comparison : Bromine’s higher atomic weight and polarizability increase boiling points relative to chlorine. The methylthio group’s smaller size reduces hydrophobicity compared to longer alkyl chains.
Benzene, [(1-methylpropyl)thio]-
- Structure : Branched 1-methylpropylthio substituent.
- Gas Chromatography : Retention indices suggest higher volatility than linear chains due to branching .
- Contrast : The target compound’s linear 1-chlorobutyl chain likely exhibits higher boiling points and lower volatility due to increased van der Waals interactions.
Halogenated Benzene Derivatives
Benzene, (1-chloroethyl)
- Structure : Chloroethyl substituent without a sulfur atom.
- Reactivity : Undergoes hydrochlorination with ΔrH° = -55.6 ± 7.1 kJ/mol .
- Comparison : The thioether group in the target compound may alter reaction pathways, as sulfur can act as a nucleophile or participate in redox reactions.
Benzene, 1-chloro-3-methyl- (CAS 108-41-8)
- Structure : Chlorine and methyl groups on the benzene ring.
- Applications : Used in solvent mixtures and organic synthesis .
- Divergence : The absence of a thioether group limits its utility in sulfur-specific reactions, such as metal coordination or oxidation.
Thermodynamic and Physical Properties
Table 1: Boiling Points and Thermodynamic Data
Notes:
- The target compound’s longer alkyl chain and chlorine substituent likely elevate boiling points compared to methylthio or chloromethyl analogs.
- Enthalpy of vaporization (ΔvapH) for "Benzene, (1-methylbutyl)" (50.3 kJ/mol ) provides a baseline; the target compound’s ΔvapH may be higher due to the sulfur atom’s polarizability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
